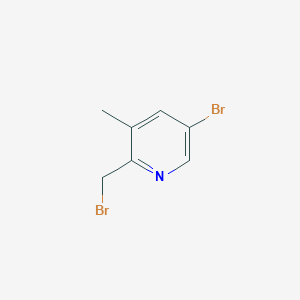

5-Bromo-2-(bromomethyl)-3-methylpyridine

Description

Foundational Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in the world of organic chemistry. lifechemicals.comrsc.org The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif found in a vast array of important molecules, including natural products like vitamins and alkaloids, as well as a multitude of pharmaceutical and agrochemical agents. lifechemicals.comwisdomlib.org The inclusion of a nitrogen atom in the aromatic ring imparts unique electronic properties and reactivity compared to benzene (B151609), making pyridines valuable substrates and catalysts in various chemical transformations. nih.gov

The ability to introduce a wide range of functional groups onto the pyridine core allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov This functionalization is a cornerstone of modern drug discovery and materials science. Pyridine derivatives are integral to the synthesis of numerous FDA-approved drugs, highlighting their therapeutic relevance. lifechemicals.com They are employed in creating compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.orgchemimpex.com In organic synthesis, functionalized pyridines serve as key intermediates and building blocks for constructing more complex molecular architectures. chemimpex.cominnospk.com

Academic Context and Research Landscape of 5-Bromo-2-(bromomethyl)-3-methylpyridine

The specific compound, this compound, is primarily positioned within the academic and industrial landscape as a specialized chemical intermediate. Its availability from various chemical suppliers indicates its use in research and development settings. shachemlin.combldpharm.com While extensive academic literature solely dedicated to this compound is not widely available, its structural features provide insight into its potential applications.

The presence of a bromomethyl group suggests its utility as an alkylating agent, allowing for the introduction of the 5-bromo-3-methylpyridin-2-yl)methyl moiety into other molecules. This is a common strategy in the synthesis of complex organic structures. The bromine atom on the pyridine ring offers a site for further modification, for instance, through cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

While specific research findings on this compound are limited in the public domain, the research on structurally related compounds provides a valuable context. For example, studies on other brominated methylpyridines demonstrate their role as key intermediates in the synthesis of biologically active compounds. mdpi.comresearchgate.net The investigation of related pyridine derivatives often involves their use in the preparation of novel pharmaceuticals and agrochemicals. chemimpex.com Therefore, it is plausible that this compound serves a similar role as a building block in proprietary or early-stage research projects that are not yet published.

Below is a table of key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1805576-48-0 |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEJRCPTNSYKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Bromomethyl 3 Methylpyridine

Historical Evolution of Halogenated Pyridine (B92270) Synthesis Relevant to the Compound

The journey to synthesize complex molecules like 5-Bromo-2-(bromomethyl)-3-methylpyridine is built upon a rich history of developing methods for the functionalization of the pyridine ring. Historically, direct halogenation of pyridine has been a significant challenge. The pyridine ring is an electron-deficient heterocycle, making it resistant to electrophilic aromatic substitution, a common method for halogenating benzene (B151609) derivatives. nih.gov Early methods often required harsh conditions, such as high temperatures and the use of strong acids or Lewis acid catalysts, and frequently resulted in low yields and mixtures of regioisomers. nih.govyoutube.com

The Chichibabin pyridine synthesis, first reported in 1924, provided a foundational method for constructing the pyridine ring itself from aldehydes and ammonia (B1221849), but it offered limited control over substitution patterns and often resulted in low yields. Another cornerstone, the Hantzsch pyridine synthesis (1881), involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor. While versatile, this method produces a dihydropyridine (B1217469) that requires a subsequent oxidation step to yield the aromatic pyridine ring.

For the introduction of halogens, early approaches to brominating pyridines often involved reacting the pyridine with bromine in polar protic solvents or in fuming sulfuric acid. researchgate.net These methods, while effective for some substrates, lacked the regioselectivity needed for producing intricately substituted pyridines. The development of the Sandmeyer reaction provided a crucial tool for introducing bromine onto a pyridine ring by converting an amino group to a diazonium salt, which is then displaced by a bromide. This offered a more controlled, albeit indirect, method for regioselective bromination. A convenient and scalable process for preparing 2,5-dibromopyridine (B19318) has been developed from 2-aminopyridine, involving bromination followed by a modified Sandmeyer reaction. heteroletters.org

The introduction of a bromomethyl group has its own historical context, largely dominated by the Wohl-Ziegler reaction. This free-radical chain reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator, became the standard for the selective bromination of allylic and benzylic positions, including the methyl groups attached to aromatic rings like pyridine. wikipedia.orgmasterorganicchemistry.com This development was critical, as it allowed for the functionalization of alkyl side chains without disrupting the aromatic ring itself.

Contemporary Approaches for the Selective Synthesis of this compound

While a direct, single-step synthesis of this compound from a simple precursor is not prominently described in the literature, a logical and efficient pathway can be constructed from established modern synthetic reactions. The most viable contemporary approach involves a two-step sequence: first, the synthesis of the key precursor, 5-bromo-2,3-dimethylpyridine (B1280628), followed by the selective free-radical bromination of the methyl group at the 2-position.

Strategic Precursor Selection and Synthetic Rationales

The logical precursor for the target molecule is 5-bromo-2,3-dimethylpyridine . The synthesis of this precursor has been documented, starting from commercially available 2,3-dimethylpyridine (2,3-lutidine). guidechem.com The synthetic rationale is to first establish the bromine substituent on the pyridine ring with the correct regiochemistry and then to selectively functionalize one of the methyl groups.

The synthesis of 5-bromo-2,3-dimethylpyridine is achieved through electrophilic bromination using bromine in fuming sulfuric acid at elevated temperatures. guidechem.com This method leverages the directing effects of the pyridine nitrogen and the methyl groups to favor bromination at the 5-position.

Once the precursor, 5-bromo-2,3-dimethylpyridine, is obtained, the next critical step is the selective bromination of one of the methyl groups. The Wohl-Ziegler reaction is the method of choice for this transformation. wikipedia.orgdaneshyari.com This reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄). daneshyari.com The reaction proceeds via a free-radical mechanism, which preferentially targets the benzylic-type hydrogens of the methyl groups. nih.govyoutube.com

Studies on the regioselectivity of the free-radical bromination of unsymmetrical lutidines have shown that the methyl group furthest from the deactivating inductive effect of the pyridine nitrogen is more readily brominated. daneshyari.com In the case of 5-bromo-2,3-dimethylpyridine, the methyl group at the 2-position is expected to be more susceptible to radical bromination than the methyl group at the 3-position.

Optimization of Reaction Parameters and Catalytic Systems

The efficiency of the proposed synthetic sequence hinges on the optimization of reaction conditions for both steps.

For the initial bromination of 2,3-dimethylpyridine , key parameters to control include:

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures (e.g., 155°C) for an extended period (e.g., 16 hours) to drive the reaction to completion. guidechem.com

Reagent Stoichiometry: The molar ratio of bromine to the pyridine substrate is crucial to maximize the yield of the monobrominated product and minimize the formation of di- or polybrominated byproducts.

Work-up Procedure: Neutralization of the strong acid with a base (e.g., sodium hydroxide) and subsequent extraction are critical for isolating the product. guidechem.com

For the subsequent free-radical bromination of 5-bromo-2,3-dimethylpyridine , optimization involves:

NBS Stoichiometry: Using a controlled amount of NBS (typically 1.0 to 1.1 equivalents) is essential to favor mono-bromination of the methyl group.

Initiator Concentration: A catalytic amount of a radical initiator like AIBN or BPO is required to start the chain reaction.

Solvent: Anhydrous carbon tetrachloride is a traditional solvent, though greener alternatives are increasingly sought.

Reaction Conditions: The reaction is typically run under reflux with irradiation (e.g., with a UV lamp) or thermal initiation to generate the bromine radicals. wikipedia.org

The table below summarizes hypothetical optimized conditions for the synthesis of this compound.

| Step | Reactant | Reagents & Conditions | Product | Hypothetical Yield |

| 1 | 2,3-Dimethylpyridine | Br₂, fuming H₂SO₄, 155°C, 16h | 5-Bromo-2,3-dimethylpyridine | Good |

| 2 | 5-Bromo-2,3-dimethylpyridine | NBS, AIBN (cat.), CCl₄, reflux, hv | This compound | Moderate to Good |

Principles of Sustainable Chemistry in Compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. chemrxiv.org While the traditional methods for synthesizing this compound involve hazardous reagents and solvents like fuming sulfuric acid and carbon tetrachloride, modern approaches seek to mitigate these environmental and safety concerns.

Alternative Solvents: Efforts are ongoing to replace chlorinated solvents like CCl₄ in free-radical bromination with more environmentally benign options.

Catalyst Development: The use of heterogeneous catalysts that can be easily recovered and reused is a key goal. For pyridine synthesis in general, various green catalysts and solvent-free or aqueous reaction conditions have been explored. chemrxiv.org

Atom Economy: Multi-component reactions, such as variations of the Hantzsch synthesis, are inherently more atom-economical than linear synthetic sequences. chemrxiv.org While not directly applicable to the final bromomethylation step, designing the synthesis of the initial pyridine core with high atom economy is a key consideration.

Energy Efficiency: The use of microwave irradiation to accelerate reactions has been shown to be effective in the synthesis of some substituted pyridines, often leading to shorter reaction times and higher yields. sci-hub.se

Comparative Analysis of Divergent Synthetic Pathways for Analogous Structures

The synthesis of this compound can be better understood by comparing it to the synthesis of its structural analogs. Different substitution patterns on the pyridine ring necessitate distinct synthetic strategies.

| Compound | Starting Material(s) | Key Reaction Steps | Reference |

| This compound | 2,3-Dimethylpyridine | 1. Ring bromination (Br₂/H₂SO₄) 2. Side-chain bromination (NBS/AIBN) | guidechem.com, daneshyari.com |

| 3-Bromo-2-(bromomethyl)pyridine | 2-Methylpyridine | 1. Side-chain bromination (NBS/AIBN) 2. Ring bromination (Br₂/catalyst) or via lithiation and coupling | pipzine-chem.com |

| 2-Bromo-5-(bromomethyl)pyridine (B25434) | 2-Bromo-5-methylpyridine | Side-chain bromination (NBS/AIBN) | prepchem.com |

| 2-Bromo-6-(bromomethyl)pyridine | 2-Bromo-6-methylpyridine or (2-Bromopyridin-6-yl)methanol | Side-chain bromination (NBS/AIBN) or conversion of alcohol to bromide (e.g., with PBr₃) | |

| 2,5-Dibromo-3-methylpyridine (B189406) | 2-Amino-3-methyl-5-bromopyridine | Sandmeyer reaction (NaNO₂/HBr) | pipzine-chem.com, |

This comparative analysis highlights the versatility and challenges in synthesizing halogenated pyridines. The order of bromination steps (ring vs. side-chain) is a critical strategic decision that depends on the desired final substitution pattern and the directing effects of the substituents already present on the ring. For instance, in the synthesis of 3-bromo-2-(bromomethyl)pyridine, the side-chain is often brominated first, followed by the introduction of the bromine atom onto the ring. pipzine-chem.com In contrast, for the target compound of this article, the ring bromination is performed first.

The synthesis of analogs like 2-bromo-5-(bromomethyl)pyridine is more straightforward if the corresponding bromomethylpyridine is commercially available or easily synthesized. prepchem.com The synthesis of 2,5-dibromo-3-methylpyridine from an amino precursor via a Sandmeyer reaction demonstrates an alternative strategy for introducing a bromine atom onto the ring with high regioselectivity. pipzine-chem.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Bromo 2 Bromomethyl 3 Methylpyridine

Electrophilic Aromatic Substitution Dynamics on the Pyridine (B92270) Nucleus

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. The presence of a bromine atom at C5, a methyl group at C3, and a bromomethyl group at C2 further modulates this reactivity.

Directing Effects:

Nitrogen Atom: The pyridine nitrogen is the most basic site and will typically coordinate to the electrophile or Lewis acid catalyst, leading to the formation of a pyridinium (B92312) species. This further deactivates the ring towards electrophilic attack.

Bromo Group (C5): As a halogen, the bromo group is a deactivating substituent due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. In this case, it would direct towards C4 and C6.

Methyl Group (C3): The methyl group is an activating, ortho-, para-directing group, favoring substitution at C2, C4, and C6.

Bromomethyl Group (C2): The bromomethyl group is deactivating due to the inductive effect of the bromine atom.

Considering these combined influences, the pyridine ring of 5-Bromo-2-(bromomethyl)-3-methylpyridine is strongly deactivated towards electrophilic aromatic substitution. Any potential substitution would be predicted to occur at the C4 or C6 positions, which are favored by the directing effects of both the methyl and bromo substituents. However, forcing conditions would be required, and such reactions are not commonly reported for this specific substrate, as other reaction pathways are more favorable.

Mechanistic Investigations of Nucleophilic Displacement at the Bromomethyl Moiety

The most labile site for nucleophilic attack on this compound is the sp³-hybridized carbon of the bromomethyl group. This reactivity is analogous to that of benzylic halides, proceeding readily via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The nucleophilic substitution at the bromomethyl group follows a concerted, one-step Sₙ2 mechanism. libretexts.org In this process, the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide), proceeding through a pentacoordinate transition state. wikipedia.org

The rate of this reaction is second-order, depending on the concentration of both the substrate and the nucleophile. wikipedia.orgyoutube.comyoutube.comRate = k[this compound][Nucleophile] youtube.com

Several factors influence the kinetics and thermodynamics of this Sₙ2 reaction, as summarized in the table below. The substrate is a primary halide, which is ideal for Sₙ2 reactions due to minimal steric hindrance. masterorganicchemistry.com The position adjacent to the pyridine ring enhances reactivity, similar to a benzylic halide.

Interactive Data Table: Factors Affecting the Sₙ2 Reaction at the Bromomethyl Group

| Factor | Influence on Sₙ2 Reaction | Rationale for this compound |

| Substrate Structure | Less sterically hindered substrates react faster. (Methyl > 1° > 2° >> 3°) masterorganicchemistry.com | The target molecule has a primary (1°) bromomethyl group, which is sterically accessible, favoring a rapid Sₙ2 reaction. |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | The reaction rate will increase with nucleophiles like I⁻, HS⁻, or CN⁻ compared to weaker ones like H₂O or ROH. |

| Leaving Group Ability | Better leaving groups (weaker bases) accelerate the reaction. (I > Br > Cl > F) | Bromide (Br⁻) is an excellent leaving group, facilitating the displacement. |

| Solvent | Polar aprotic solvents (e.g., Acetone (B3395972), DMSO, DMF) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. wikipedia.org | Using a solvent like acetone or DMF would enhance the reaction rate compared to polar protic solvents like ethanol (B145695) or water. |

When a nucleophile attacks the bromomethyl carbon, a new bond is formed, and the bromide ion is displaced. If the nucleophile is a neutral species, such as another pyridine or an amine, the initial product is a quaternary pyridinium salt. rsc.org

For example, reaction with a generic pyridine nucleophile (Nu-Py) yields a pyridinium bromide salt: C₅H₂N(Br)(CH₃)(CH₂Br) + Nu-Py → [C₅H₂N(Br)(CH₃)(CH₂-Nu-Py)]⁺Br⁻

These pyridinium salts are stable intermediates. If the substituent attached to the pyridinium nitrogen has an acidic proton (for example, from alkylation with methyl 2-bromoacetate), a base can deprotonate it to form a pyridinium ylide. researchgate.netnih.gov Pyridinium ylides are versatile 1,3-dipoles that can participate in various reactions, most notably [3+2] cycloadditions with electron-deficient alkynes (dipolarophiles) to form indolizine (B1195054) derivatives. nih.govclockss.org The presence of electron-withdrawing groups on either the ylide or the dipolarophile generally enhances the rate of these cycloaddition reactions. nih.gov

Advanced Cross-Coupling Transformations Involving Bromine Centers

The two bromine atoms in this compound exhibit distinct reactivities in palladium-catalyzed cross-coupling reactions. The bromine atom attached to the sp²-hybridized carbon of the pyridine ring (C5-Br) is the reactive site for standard cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck. The bromomethyl group's C(sp³)-Br bond does not typically participate in these transformations under standard conditions. 2-Halopyridines are generally excellent partners in such couplings, often showing high reactivity at the position adjacent to the nitrogen. nih.gov

These reactions provide powerful methods for constructing new carbon-carbon bonds at the C5 position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction couples the C5-Br with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. nih.govnih.gov

Sonogashira Coupling: This involves the coupling of the C5-Br with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. jk-sci.comyoutube.com

Heck Reaction: This reaction forms a C-C bond between the C5-Br and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov It is a key method for the arylation of olefins. wikipedia.orglibretexts.org

Interactive Data Table: Representative Conditions for C-C Cross-Coupling of Bromopyridines

| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 5-Aryl-2-(bromomethyl)-3-methylpyridine |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | 5-Alkynyl-2-(bromomethyl)-3-methylpyridine |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 5-Alkenyl-2-(bromomethyl)-3-methylpyridine |

Palladium catalysis also enables the formation of carbon-heteroatom bonds at the C5 position.

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling the C5-Br with primary or secondary amines. wikipedia.org The reaction requires a palladium precursor and a specialized, bulky electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos) along with a strong, non-nucleophilic base. chemspider.comlibretexts.orgyoutube.com

Buchwald-Hartwig Thiolation: Analogous to amination, C-S bonds can be formed by coupling the C5-Br with thiols. This transformation also relies on a palladium catalyst, often paired with specific ligands designed to facilitate the C-S reductive elimination step. This provides a direct route to 5-thioether-substituted pyridines.

Interactive Data Table: Representative Conditions for C-Heteroatom Cross-Coupling of Bromopyridines

| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Nucleophile | Product Type |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu, K₃PO₄ | Primary/Secondary Amines (R₂NH) | 5-(Dialkyl/Aryl)amino-2-(bromomethyl)-3-methylpyridine |

| Buchwald-Hartwig Thiolation | Pd(OAc)₂ / Xantphos | K₂CO₃, Cs₂CO₃ | Thiols (RSH) | 5-(Alkyl/Aryl)thio-2-(bromomethyl)-3-methylpyridine |

Radical-Mediated Reactions and Reductive Transformations

The presence of a bromomethyl group at the 2-position of the pyridine ring is a strong indicator of the compound's involvement in radical-mediated reactions, primarily during its synthesis. The transformation of a methyl group to a bromomethyl group is often accomplished through free-radical bromination.

Radical Bromination: The synthesis of this compound likely involves the radical bromination of a precursor, 5-bromo-2,3-dimethylpyridine (B1280628), using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. The mechanism proceeds via a classic free-radical chain reaction:

Initiation: The radical initiator decomposes to form initial radicals.

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups on the pyridine ring, forming a resonance-stabilized benzylic-type radical. The stability of this radical is crucial for the selectivity of the reaction. The radical at the 2-position is generally more stabilized due to the influence of the nitrogen atom.

Propagation: The resulting pyridyl-methyl radical reacts with a molecule of Br₂ (or NBS) to form the bromomethyl product and a new bromine radical, which continues the chain.

The regioselectivity of this bromination is influenced by the electronic effects of the substituents on the pyridine ring. The nitrogen atom's electron-withdrawing nature deactivates the ring, making the methyl groups more susceptible to radical halogenation than the aromatic ring itself.

Reductive Transformations: Reductive transformations of this compound can selectively target either the bromomethyl group or the bromo substituent on the pyridine ring. The choice of reducing agent and reaction conditions determines the outcome.

Reduction of the Bromomethyl Group: The C-Br bond in the bromomethyl group is weaker and more susceptible to reduction than the aryl C-Br bond. Mild reducing agents, such as sodium borohydride (B1222165) in a polar protic solvent, can selectively reduce the bromomethyl group to a methyl group, yielding 5-bromo-2,3-dimethylpyridine. Catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under controlled conditions can also achieve this transformation.

Reductive Dehalogenation of the Aryl Bromide: The removal of the bromine atom from the pyridine ring requires more potent reducing conditions. This can be achieved through methods like catalytic hydrogenation under more forcing conditions, or by using reducing agents like zinc dust in acetic acid, or through palladium-catalyzed reactions with a hydride source. In such reactions, the bromomethyl group might also be reduced, leading to 2,3-dimethylpyridine.

A hypothetical reductive transformation is presented in the table below:

| Reagent/Catalyst | Target Site | Major Product |

| NaBH₄, Ethanol | C2-Bromomethyl | 5-Bromo-2,3-dimethylpyridine |

| H₂, Pd/C (mild) | C2-Bromomethyl | 5-Bromo-2,3-dimethylpyridine |

| Zn, Acetic Acid | C5-Bromo & C2-Bromomethyl | 2,3-Dimethylpyridine |

| H₂, Pd/C (vigorous) | C5-Bromo & C2-Bromomethyl | 2,3-Dimethylpyridine |

Regio- and Chemoselectivity Profiles in Complex Reaction Environments

In a molecule with multiple electrophilic centers, such as this compound, the principles of regio- and chemoselectivity are paramount in predicting reaction outcomes, especially in nucleophilic substitution reactions. The compound features two distinct C-Br bonds: a benzylic-type bromide and an aryl bromide.

Chemoselectivity: The reactivity of these two sites towards nucleophiles differs significantly. The bromomethyl group is part of a benzylic-like system, making it highly susceptible to Sₙ2 reactions. The carbon atom of the CH₂Br group is sp³ hybridized and readily attacked by nucleophiles, leading to the displacement of the bromide ion. In contrast, the bromine atom at the C5 position is attached to an sp² hybridized carbon of the pyridine ring. This C-Br bond is stronger due to the partial double bond character arising from resonance with the aromatic ring, making it much less reactive towards nucleophilic substitution. quora.com Therefore, in reactions with common nucleophiles (e.g., alkoxides, cyanides, amines), selective substitution at the bromomethyl group is expected, leaving the C5-bromo substituent intact.

Regioselectivity: When considering reactions that can occur at the pyridine ring itself, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the C5-bromo position becomes the reactive site. In these transformations, the catalyst will preferentially undergo oxidative addition to the aryl-Br bond over the benzylic-Br bond. This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position.

The following table illustrates the expected regioselectivity with different types of reagents:

| Reagent Type | Favored Reaction Site | Expected Product Type |

| Nucleophile (e.g., NaCN) | C2-Bromomethyl | 2-(Cyanomethyl)-5-bromo-3-methylpyridine |

| Organometallic (e.g., R-B(OH)₂, Pd catalyst) | C5-Bromo | 5-Aryl-2-(bromomethyl)-3-methylpyridine |

The presence of the methyl group at the C3 position also influences the regioselectivity. Its electron-donating nature can slightly modulate the electron density of the pyridine ring, but the inherent reactivity differences between the benzylic and aryl bromide sites remain the dominant controlling factor.

Strategic Applications of 5 Bromo 2 Bromomethyl 3 Methylpyridine in Advanced Organic Synthesis

Role as a Crucial Building Block in Multi-Step Synthetic Sequences

The orthogonal reactivity of the two bromine atoms in 5-Bromo-2-(bromomethyl)-3-methylpyridine makes it an exemplary building block for multi-step synthetic sequences. The benzylic bromide of the bromomethyl group is significantly more labile towards nucleophilic substitution than the aryl bromide on the pyridine (B92270) ring. This difference in reactivity allows for the selective elaboration of the side chain without affecting the bromo-substituted ring, which can be functionalized in a subsequent step.

This selective reactivity is foundational to its use in the synthesis of complex molecules where precise control over the introduction of different substituents is paramount. For instance, the bromomethyl group can readily react with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functionalities. Following this initial transformation, the remaining bromo group on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This sequential approach is critical in the construction of polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

A representative, albeit analogous, multi-step synthesis involving a related bromo-pyridine derivative is the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids. mdpi.com This process, which yields novel pyridine derivatives, underscores the utility of the bromo-pyridine moiety in forming new carbon-carbon bonds, a reaction pathway directly applicable to this compound after initial modification at the bromomethyl position.

Design and Construction of Polycyclic and Bridged Pyridine-Containing Architectures

The unique substitution pattern of this compound provides a versatile platform for the design and construction of intricate polycyclic and bridged pyridine-containing architectures. The strategic placement of the reactive bromomethyl and bromo functionalities allows for intramolecular cyclization strategies, leading to the formation of novel fused ring systems.

For example, after an initial reaction at the bromomethyl position to introduce a tethered nucleophile, an intramolecular Heck or Suzuki reaction could be envisioned to form a new ring fused to the pyridine core. The success of such strategies is predicated on the ability to control the regioselectivity of the cyclization, which is influenced by the length and nature of the tether.

While specific examples for the target molecule are not extensively documented in public literature, the synthesis of related bridged heterocyclic systems often relies on precursors with similar bifunctional reactivity. The principles guiding these transformations suggest that this compound is a promising candidate for the construction of novel heterocyclic cages and macrocycles containing a pyridine subunit.

Precursor in the Elaboration of Functionally Differentiated Molecular Scaffolds

The ability to introduce a wide array of functional groups through the two reactive centers of this compound makes it a valuable precursor for the elaboration of functionally differentiated molecular scaffolds. These scaffolds are foundational in the development of new pharmaceuticals, agrochemicals, and materials. For instance, related brominated chloromethyl)pyridine precursors are utilized for immobilization onto solid supports, such as functionalized carbons, to create heterogeneous catalysts. mdpi.com This approach highlights the potential of this compound in materials science, where tethering to a solid phase can facilitate catalyst recovery and reuse. mdpi.com

In medicinal chemistry, the pyridine core is a well-established pharmacophore. The ability to independently modify the 2- and 5-positions of the pyridine ring allows for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing its interaction with biological targets. For example, pyrazolopyrimidine derivatives, which can be synthesized from related bromomethylpyridine precursors, have shown activity against cMet kinases, implicating them in cancer therapy. lookchem.com

The following table provides an overview of the potential functionalization reactions at the two distinct positions of this compound, underscoring its role as a versatile precursor.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functionality |

| 2-(bromomethyl) | Nucleophilic Substitution | Amines, Thiols, Alcohols, Cyanide, Carbanions | Substituted methylamines, thioethers, ethers, nitriles, extended carbon chains |

| 5-bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Aryl-substituted pyridines |

| 5-bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl-substituted pyridines |

| 5-bromo | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Amino-substituted pyridines |

| 5-bromo | Stille Coupling | Organostannanes, Pd catalyst | Alkyl/Aryl-substituted pyridines |

Emerging Applications in Synthetic Methodology Development

The unique reactivity of this compound also positions it as a valuable tool in the development of new synthetic methodologies. Its well-defined and predictable reactivity at two distinct sites makes it an ideal substrate for testing the selectivity and efficiency of novel catalytic systems.

For example, in the burgeoning field of photoredox catalysis, substrates with multiple reactive sites are often employed to probe the chemoselectivity of new photocatalysts and reaction conditions. The differential reactivity of the benzylic and aryl bromides in this compound could be exploited to develop new selective cross-coupling or functionalization reactions under mild, light-driven conditions.

Furthermore, the compound could serve as a key building block in the development of novel multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The ability to sequentially or concurrently engage the two reactive centers of this compound with different reaction partners could lead to the rapid assembly of complex molecular libraries for high-throughput screening in drug discovery and materials science. While specific applications in this area are still emerging, the inherent properties of this compound make it a promising platform for future innovations in synthetic chemistry.

Derivatization Chemistry and Functional Group Interconversions of 5 Bromo 2 Bromomethyl 3 Methylpyridine

Selective Functionalization of the Bromomethyl Group

The bromomethyl group at the C-2 position of the pyridine (B92270) ring is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the straightforward introduction of a variety of carbon and heteroatom-based functionalities at the methylene (B1212753) bridge.

Carbon-Carbon and Carbon-Heteroatom Bond Formation at the Methylene Bridge

The electrophilic carbon of the bromomethyl group readily reacts with a range of nucleophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, providing a modular approach to derivative synthesis.

Carbon-Carbon Bond Formation: Carbon nucleophiles, such as cyanides, enolates, and organometallic reagents, can be employed to extend the carbon framework. orgoreview.com For instance, reaction with sodium cyanide would yield the corresponding nitrile, a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, reaction with enolates derived from β-dicarbonyl compounds under basic conditions leads to the formation of new C-C bonds, creating more complex side chains.

Carbon-Heteroatom Bond Formation: The high reactivity of the bromomethyl group allows for facile displacement by various heteroatom nucleophiles.

C-N Bond Formation: Amines, amides, and azides can be used to introduce nitrogen-containing moieties. The reaction of 2-(bromomethyl)pyridine (B1332372) derivatives with primary or secondary amines is a common method for synthesizing corresponding aminomethyl-pyridine ligands. sigmaaldrich.com For example, it is used in the preparation of compounds like 2-[N-(2-aminoethanethiol) methyl]-pyridine. sigmaaldrich.com

C-O Bond Formation: Oxygen nucleophiles, such as alkoxides and phenoxides, react to form ethers. A common strategy involves reaction with sodium acetate (B1210297) followed by hydrolysis to yield the corresponding alcohol, 5-bromo-3-methylpicolin-2-yl)methanol. researchgate.net

C-S Bond Formation: Thiolates are effective nucleophiles for creating thioethers. The reaction of 2-(bromomethyl)pyridine hydrobromide with N-(2-aminoethanethiol) is a documented example of such a transformation. sigmaaldrich.com

| Nucleophile Type | Example Nucleophile | Reagent Example | Resulting Functional Group |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Carbon | Enolate | Sodium diethyl malonate | Malonic ester derivative |

| Nitrogen | Amine | Morpholine | Amine (-CH₂-N(CH₂)₄O) |

| Nitrogen | Azide (B81097) | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Oxygen | Acetate / Hydroxide | Sodium Acetate (NaOAc) then NaOH | Alcohol (-CH₂OH) |

| Oxygen | Alkoxide | Sodium Methoxide (NaOMe) | Ether (-CH₂OCH₃) |

| Sulfur | Thiolate | Sodium thiophenoxide (NaSPh) | Thioether (-CH₂SPh) |

Oxidation and Reduction Pathways of the Side Chain

The methylene bridge can also be subjected to oxidation and reduction reactions to further diversify the functional group at the C-2 position.

Oxidation: The bromomethyl group can be oxidized to an aldehyde, a key functional group for further transformations like reductive amination or Wittig reactions. This can be achieved using various oxidizing agents. One effective method for oxidizing benzylic halides to aldehydes involves the use of pyridine N-oxide, often in the presence of a silver oxide promoter. nih.gov This transformation would yield 5-bromo-3-methylpicolinaldehyde .

Reduction: The bromomethyl group can be reduced to a methyl group. Catalytic hydrogenation is a standard method for the reduction of benzylic halides. libretexts.org Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere would convert the bromomethyl group to a methyl group, yielding 5-bromo-2,3-dimethylpyridine (B1280628) . This reaction proceeds by hydrogenolysis of the carbon-bromine bond.

| Transformation | Reagent Example | Resulting Functional Group | Product Name |

| Oxidation | Pyridine N-oxide / Silver(I) oxide | Aldehyde (-CHO) | 5-bromo-3-methylpicolinaldehyde |

| Reduction | H₂, Palladium on Carbon (Pd/C) | Methyl (-CH₃) | 5-bromo-2,3-dimethylpyridine |

Transformations Involving the Pyridine Ring Bromine Atom

The bromine atom at the C-5 position of the pyridine ring is an aryl bromide. Its reactivity is distinct from the benzylic bromide of the bromomethyl group. This position is primarily functionalized through transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. maxbrainchemistry.com

Introduction of Diverse Carbonaceous Moieties

Palladium-catalyzed cross-coupling reactions are extensively used to introduce aryl, vinyl, and alkynyl groups at the C-5 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. wikipedia.orglibretexts.org It is a highly versatile method for creating biaryl structures. For example, reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ yields 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This demonstrates the feasibility of applying Suzuki coupling to similarly substituted pyridines. mdpi.comresearchgate.netnih.gov

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukmdpi.com This method has been successfully applied to 5- and 6-bromo-cyanopyridines, indicating its applicability to the target scaffold for synthesizing 5-alkynyl-2-(bromomethyl)-3-methylpyridine derivatives. soton.ac.ukresearchgate.net

Heck Coupling: While less common for this specific substrate, the Heck reaction could potentially couple the C-5 bromine with alkenes to introduce vinyl substituents.

Carbonylative Coupling: In the presence of carbon monoxide, palladium catalysis can be used to introduce a carbonyl group, leading to ketones. For example, the carbonylative Suzuki coupling of 2-bromopyridine (B144113) with arylboronic acids yields unsymmetrical arylpyridine ketones. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Introduced Moiety |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Aryl group |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | Alkynyl group |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Vinyl group |

| Carbonylative Suzuki | Arylboronic acid + CO | Pd-NHC complex | Aryl ketone |

Incorporation of Nitrogen, Oxygen, and Sulfur Heteroatoms

Transition-metal-catalyzed reactions also enable the formation of C-N, C-O, and C-S bonds at the C-5 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org This reaction is applicable to 3-bromo-2-aminopyridines, demonstrating its utility for functionalizing the pyridine core with various nitrogen nucleophiles. nih.gov

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O and C-S bonds. wikipedia.orgnih.gov Modern protocols often use ligands to facilitate the reaction under milder conditions. organic-chemistry.org It can be used to couple aryl halides with phenols (to form diaryl ethers), alcohols (to form alkyl aryl ethers), and thiols (to form aryl thioethers). wikipedia.orgmdpi.comunito.it Copper-catalyzed coupling of 3-bromopyridine (B30812) with sulfonamides has also been reported, showcasing C-N bond formation under Ullmann-type conditions. lookchem.com

Palladium-Catalyzed Thiolation: More recent methods utilize palladium catalysts for C-S bond formation, which can offer advantages in terms of reaction conditions and functional group tolerance. nih.govnih.gov These methods allow for the coupling of aryl bromides with various thiols to produce aryl thioethers.

| Bond Type | Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Functional Group |

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand / Base | Aryl Amine |

| C-O | Ullmann Condensation | Phenol / Alcohol | CuI / Ligand / Base | Aryl Ether |

| C-S | Ullmann-Type Coupling | Thiol | CuI / Ligand / Base | Aryl Thioether |

| C-S | Palladium-Catalyzed Thiolation | Thiol | Pd(I) dimer / Base | Aryl Thioether |

Tandem Reactions and Chemo-Orthogonal Functionalization Strategies

The presence of two chemically distinct C-Br bonds in 5-Bromo-2-(bromomethyl)-3-methylpyridine allows for selective and sequential reactions, a concept known as orthogonal functionalization. The benzylic bromide is significantly more reactive towards SN2 displacement than the aryl bromide. Conversely, the aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions under conditions where the benzylic bromide is often stable (though it can also be reactive under some photoredox conditions). nih.gov

This differential reactivity forms the basis for chemo-orthogonal strategies:

Functionalize the Bromomethyl Group First: One can first perform a nucleophilic substitution at the bromomethyl position. For example, reaction with sodium azide to form 5-bromo-2-(azidomethyl)-3-methylpyridine. The resulting product, which still contains the C-5 aryl bromide, can then undergo a subsequent palladium-catalyzed reaction, such as a Suzuki coupling, to introduce an aryl group at the 5-position.

Functionalize the Aryl Bromide First: Alternatively, a cross-coupling reaction can be performed at the C-5 position first. For instance, a Sonogashira coupling with trimethylsilylacetylene (B32187) can be performed, followed by desilylation. The resulting 5-ethynyl-2-(bromomethyl)-3-methylpyridine retains the reactive bromomethyl group, which can then be displaced by a nucleophile in a subsequent step.

This stepwise approach allows for the controlled and independent modification of both reactive sites, enabling the synthesis of a diverse library of highly functionalized pyridine derivatives from a single, versatile starting material. The choice of reaction sequence depends on the compatibility of the desired functional groups with the reaction conditions of each step. The ability to perform selective functionalization on poly-halogenated pyridines is a well-established strategy in organic synthesis. nih.govrsc.orgchemrxiv.org

Theoretical and Computational Investigations of 5 Bromo 2 Bromomethyl 3 Methylpyridine

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-Bromo-2-(bromomethyl)-3-methylpyridine, a comprehensive analysis would typically be performed using a functional such as B3LYP with a suitable basis set like 6-31G(d,p).

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP would reveal electron-rich regions (typically colored in shades of red) around the nitrogen atom and the bromine atoms, indicating their susceptibility to electrophilic attack. Conversely, electron-deficient regions (colored in blue) would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will behave in various chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative data based on typical values for similar compounds)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.90 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most probable reaction pathways, intermediates, and transition states. This is particularly useful for understanding nucleophilic substitution reactions at the bromomethyl group, a common transformation for this class of compounds.

The search for transition state (TS) geometries is a key aspect of this modeling. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy barrier, which is the difference in energy between the reactants and the transition state, determines the reaction rate.

For instance, in a reaction with a nucleophile, computational methods can model the approach of the nucleophile to the carbon atom of the bromomethyl group, the stretching and eventual breaking of the C-Br bond, and the formation of the new bond with the nucleophile. Techniques such as synchronous transit-guided quasi-newton (STQN) methods are often employed to locate these elusive transition states. mit.edu The insights gained from these models can help in optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of reactions.

Table 2: Illustrative Calculated Energies for a Nucleophilic Substitution Reaction (Illustrative data based on typical values for similar reactions)

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.2 |

| Products | -8.5 |

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to identify and characterize this compound. The most commonly calculated spectra are infrared (IR), Raman, and nuclear magnetic resonance (NMR).

Theoretical vibrational (IR and Raman) spectra are typically calculated using the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. By comparing the predicted spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. For example, the characteristic stretching frequencies of the C-Br, C-N, and C-H bonds can be precisely identified.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide valuable information about the electronic environment of each nucleus. The predicted chemical shifts, when compared to experimental data, can confirm the structure of the molecule and aid in the interpretation of complex spectra. A study on a related compound, 2-acetylamino-5-bromo-6-methylpyridine, demonstrated the successful application of theoretical calculations in validating experimental vibrational and UV-visible spectra. nih.govresearchgate.net

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups (Illustrative data based on typical values for similar compounds)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050-3150 | 3045-3140 |

| C-H stretch (methyl) | 2950-3000 | 2945-2995 |

| C=N stretch (pyridine ring) | 1580-1620 | 1575-1615 |

| C-Br stretch | 600-650 | 610-660 |

Conformational Landscape and Energetic Profiling

The biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape or conformation. This compound possesses a degree of conformational flexibility due to the rotation around the C-C bond connecting the bromomethyl group to the pyridine (B92270) ring.

A conformational analysis involves systematically exploring the potential energy surface as a function of this rotational dihedral angle. By performing a series of constrained geometry optimizations at different values of the dihedral angle, a potential energy profile can be constructed. This profile reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. This type of analysis has been successfully applied to other pyridine derivatives to understand their preferred geometries. researchgate.net

The results of such an analysis for this compound would indicate the relative populations of different conformers at a given temperature, which is crucial for understanding its interactions with other molecules, such as enzymes or receptors in a biological system.

Table 4: Relative Energies of Different Conformations of this compound (Illustrative data based on a hypothetical conformational scan)

| Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) |

| 0° | +2.5 (Eclipsed) |

| 60° | 0.0 (Gauche - Stable) |

| 120° | +2.8 (Eclipsed) |

| 180° | +0.5 (Anti - Stable) |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identity Confirmation

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a synthesized compound. For 5-Bromo-2-(bromomethyl)-3-methylpyridine (C₇H₇Br₂N), HRMS would be employed to determine its exact mass with high precision. This technique would verify the presence of two bromine atoms through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br). In a research context, HRMS would be used to monitor the progress of the reaction that synthesizes the target compound, confirming the consumption of starting materials and the formation of the desired product by identifying its precise mass-to-charge ratio (m/z).

However, no published studies were found that provide specific HRMS data or spectra for this compound. Therefore, a data table of observed versus calculated mass, a standard component of such an analysis, cannot be generated.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structural Elucidation

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule's spectrum. For this compound, these experiments would be essential to:

Confirm the substitution pattern on the pyridine (B92270) ring.

Distinguish between the methyl (-CH₃) and bromomethyl (-CH₂Br) groups.

Assign the specific chemical shifts of the two aromatic protons.

A comprehensive structural elucidation using these techniques would result in a detailed table of ¹H and ¹³C NMR chemical shifts and correlation data. A search of scientific literature did not yield any publications containing this level of detailed, multi-dimensional NMR analysis for this specific compound. While ¹H NMR data for simpler, related compounds like 5-Bromo-2-methylpyridine is available, it does not suffice for a complete analysis of the target molecule.

Interactive Data Table: Hypothetical NMR Data Structure

| Atom No. | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity | ¹H- ¹H COSY Correlations | ¹H- ¹³C HMBC Correlations |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Definitive Solid-State Structural Assignments

No published crystal structure for this compound could be located. Consequently, it is not possible to provide a data table with its specific crystallographic parameters.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₇H₇Br₂N |

| Formula weight | Data Not Available |

| Temperature (K) | Data Not Available |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| a, b, c (Å) | Data Not Available |

| α, β, γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| R-factor | Data Not Available |

Future Directions and Emerging Research Avenues for 5 Bromo 2 Bromomethyl 3 Methylpyridine

Innovations in Green and Sustainable Synthetic Approaches

The synthesis of functionalized pyridines is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and sustainability. nih.govijarsct.co.in Future research on 5-Bromo-2-(bromomethyl)-3-methylpyridine and related compounds will likely concentrate on moving away from traditional methods that often involve hazardous reagents and solvents. rasayanjournal.co.in

Key areas of innovation include:

Advanced Catalysis : The development of novel catalysts is central to greener synthetic routes. Research is shifting towards using heterogeneous nanocatalysts, such as copper ferrite (CuFe2O4) magnetic nanoparticles, which can be easily recovered and reused, minimizing waste. researchgate.netresearchgate.net Biocatalysis, which employs engineered enzymes, represents another significant frontier, offering the potential to synthesize pyridine (B92270) cores from simple, renewable feedstocks under mild, aqueous conditions. ijarsct.co.in

Alternative Energy Sources : Microwave-assisted and ultrasonic-assisted syntheses are becoming recognized as powerful green chemistry tools. nih.govacs.org These methods can dramatically reduce reaction times from hours to minutes, increase product yields, and often allow for solvent-free conditions, thereby reducing environmental impact. researchgate.netacs.org

Sustainable Reaction Media : A major goal of green chemistry is to replace volatile and toxic organic solvents. Future syntheses will increasingly explore the use of environmentally benign solvents like water or conduct reactions under solvent-free or solid-state conditions. ijarsct.co.inresearchgate.net Mechanochemistry, which uses mechanical force to drive reactions, is an emerging solvent-free technique with high potential in this area. ijarsct.co.in

Atom Economy : One-pot multicomponent reactions are being designed to construct complex pyridine derivatives in a single step, maximizing atom economy by incorporating all starting materials into the final product with minimal byproduct formation. nih.govresearchgate.net

| Technique | Principle | Key Advantages | Future Outlook for this compound |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating. | Drastically reduced reaction times, higher yields, enhanced purity. acs.org | Optimization of bromination and functionalization steps. |

| Nanocatalysis | Employs catalysts at the nanoscale with high surface area. | High efficiency, reusability (especially magnetic catalysts), mild reaction conditions. researchgate.net | Development of selective catalysts for site-specific modifications. |

| Biocatalysis | Uses enzymes to catalyze reactions. | High selectivity, mild conditions, use of renewable starting materials. ijarsct.co.in | Enzymatic approaches for halogenation and subsequent derivatization. |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Reduced waste, simplified purification, lower environmental impact. researchgate.net | Application of mechanochemistry for solid-state synthesis. |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The dual functionality of this compound provides two distinct reactive handles for chemical modification. The bromomethyl group is a potent electrophile, ideal for nucleophilic substitution reactions, while the aryl bromide at the C5 position is a classic substrate for transition-metal-catalyzed cross-coupling reactions. Future research will focus on leveraging this differential reactivity and exploring new activation methods.

A particularly promising area is the use of photocatalysis . Visible-light-driven methods offer mild, transition-metal-free conditions for generating reactive intermediates. kaist.ac.kr For instance, the formation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions can enable novel C-H functionalization reactions with regioselectivity patterns that are distinct from classical Minisci chemistry. kaist.ac.kracs.org This opens up pathways to install substituents at positions that are otherwise difficult to access.

Furthermore, the pyridine scaffold itself is a privileged structure in designing ligands for catalysis. Derivatives of this compound could be elaborated into novel ligands for transition metals, where the electronic properties of the substituted pyridine ring could fine-tune the catalytic activity and selectivity of the metal center.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes is revolutionizing chemical manufacturing, particularly in the pharmaceutical industry. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved safety, higher yields, and greater consistency. beilstein-journals.orgresearchgate.net The synthesis of pyridine derivatives has already been successfully adapted to flow reactors, demonstrating significant reductions in reaction time and improved efficiency. beilstein-journals.orgmdpi.com

Microfluidics , the science of manipulating minute fluid volumes in micro-scale channels, provides an even higher level of precision. acs.orgnih.gov Its large surface-area-to-volume ratio enhances mass and heat transfer, allowing for rapid reaction optimization and the synthesis of highly pure compounds with minimal waste. acs.orgelveflow.com This technology is ideal for the multi-step synthesis of complex molecules derived from precursors like this compound.

The ultimate evolution of these technologies lies in fully automated synthesis platforms . Systems like SynFini and Synple Chem integrate artificial intelligence for route design with robotics and flow chemistry modules for execution. merckmillipore.comyoutube.com These platforms can perform multi-step syntheses, including reaction, workup, and purification, with minimal human intervention. merckmillipore.com Such automation accelerates the discovery-to-production timeline by enabling high-throughput experimentation and the rapid generation of molecular libraries for screening. youtube.comnih.gov

| Technology | Core Principle | Key Benefits for Pyridine Synthesis |

|---|---|---|

| Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, scalability, process control, and reduced reaction times. researchgate.net |

| Microfluidics | Precise manipulation of fluids in micro-channels. | Low reagent consumption, rapid mixing, uniform particle size, high purity. nih.govelveflow.com |

| Automated Platforms | Integration of AI, robotics, and flow modules. | High-throughput synthesis, rapid optimization, reproducible results, on-demand production. youtube.comucla.edu |

Computational Design of Next-Generation Pyridine Derivatives

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. dovepress.commdpi.comresearchgate.net Computational, or in silico, methods are indispensable tools for rationally designing the next generation of pyridine-based therapeutics. auctoresonline.orgtandfonline.com Starting with a versatile building block like this compound, chemists can computationally explore vast chemical spaces to identify derivatives with optimal properties.

Molecular docking is a primary technique used to predict how a molecule will bind to the active site of a biological target, such as a protein kinase. nih.govjournaljpri.com By simulating the interactions between a library of virtual derivatives and a target protein (e.g., VEGFR-2, HER-2, or EGFR), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and inhibitory potential. journaljpri.commdpi.com

Beyond docking, a suite of computational tools is used to predict key drug-like properties:

Pharmacophore Modeling : Identifies the essential 3D arrangement of functional groups required for biological activity.

QSAR (Quantitative Structure-Activity Relationship) : Relates variations in molecular structure to changes in biological activity. tandfonline.com

ADME Prediction : Assesses the Absorption, Distribution, Metabolism, and Excretion profiles of virtual compounds to filter out candidates with poor pharmacokinetic properties early in the design process. nih.govauctoresonline.org

DFT (Density Functional Theory) Studies : Used to calculate electronic properties and rationalize the reactivity of molecules, aiding in the design of both new derivatives and the synthetic routes to access them. kaist.ac.kr

These computational approaches significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates. auctoresonline.orgtandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.